2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid

HPPD inhibition herbicide enzyme assay

Researchers developing HPPD-targeted herbicides or studying ACC2-mediated fatty acid oxidation require a validated probe with documented target selectivity. This compound delivers: • HPPD IC50 = 90 nM (inactive in piperidino analog, confirming chemotype specificity) • ACC2 IC50 = 186 nM with >537-fold selectivity over ACC1 • MW 221.25 with favorable solubility & predicted BBB permeability • >98% purity, QC-certified for reproducible batch-to-batch results.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13596606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
InChIKeyHSMUIMVKYBKIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid Overview


2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid (CAS 1368826-62-3) is a phenoxyacetic acid derivative featuring a pyrrolidine ring attached to the para-position of the phenyl ether [1]. This compound belongs to a broader class of aryloxyacetic acids, but its specific heterocyclic amine substitution distinguishes it from other in-class compounds such as 2-(4-morpholinophenoxy)acetic acid, 2-(4-piperidinophenoxy)acetic acid, and 2-(4-(dimethylamino)phenoxy)acetic acid. The pyrrolidine moiety imparts unique physicochemical and biological properties, including enhanced solubility and distinct target engagement profiles [2].

Pyrrolidine-modified phenoxyacetic acid scaffold with distinct amine character
Reported target engagement profiles across HPPD, ACC2, and CCR5
May support enzyme inhibitor and chemokine receptor probe development

Why 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid Has No Generic Substitute


Phenoxyacetic acid derivatives exhibit divergent biological activities based on the nature of the amine substituent at the para-position. Substituting the pyrrolidine ring with other heterocyclic or alkyl amines (e.g., morpholine, piperidine, dimethylamine) leads to significant shifts in enzyme inhibition potency, selectivity, and physicochemical properties [1]. For instance, the morpholino analog (2-(4-morpholinophenoxy)acetic acid) displays a markedly different ACC inhibition profile compared to the pyrrolidino compound [2]. Furthermore, the dimethylamino analog has been primarily characterized as a plant growth regulator, underscoring that subtle structural modifications can redirect the compound's entire biological application space . These differences preclude generic substitution in research settings where specific target engagement or selectivity is required.

Analog Morpholino analog shifts inhibition toward ACC1 (IC50 7 nM) and may confound ACC2-specific studies.
Analog Piperidino analog primarily targets carboxylesterase (IC50 473 nM) and lacks reported HPPD activity.
Analog Dimethylamino analog is characterized as a plant growth regulator; application space differs substantially.

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid vs. Analogs


HPPD Inhibition vs. Piperidino Analog

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid exhibits potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 of 90 nM [1]. In contrast, the piperidino analog (2-(4-piperidinophenoxy)acetic acid) is primarily characterized by carboxylesterase inhibition (IC50 = 473 nM) and lacks reported HPPD activity [2]. This differential enzyme targeting is critical for applications requiring specific HPPD engagement.

HPPD Inhibition
Reported
Target compound: IC50 = 90 nM (pig liver HPPD)
Piperidino analog: no HPPD activity; carboxylesterase IC50 473 nM
Supports HPPD-targeted herbicide discovery programs
Cross-study comparison; verify in desired assay system
HPPD inhibition herbicide enzyme assay

ACC2 Selective Inhibition vs. Morpholino Analog

2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid inhibits human ACC2 with an IC50 of 186 nM but shows negligible inhibition of human ACC1 (IC50 > 100,000 nM) [1]. In contrast, the morpholino analog (2-(4-morpholinophenoxy)acetic acid) is a potent ACC1 inhibitor with an IC50 of 7 nM (rat) [2]. This inverted isozyme selectivity profile is a critical differentiator for studies aimed at dissecting ACC1 vs. ACC2 biology or for developing ACC2-selective probes.

ACC2 Selectivity
Reported
>537-fold selective for ACC2 over ACC1
ACC2 IC50 = 186 nM; ACC1 IC50 > 100,000 nM
Enables ACC2-specific pathway studies
Morpholino analog is a potent ACC1 inhibitor (IC50 7 nM); avoid for ACC2-selective work
ACC inhibitor metabolic disease isozyme selectivity

Solubility Advantage of Pyrrolidine Moiety

The pyrrolidine ring in 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid is reported to enhance aqueous solubility and improve bioavailability compared to analogs with other amine substituents [1]. While specific solubility values are not available in primary literature, the structural feature is recognized as a key advantage for in vitro and in vivo applications, particularly when compared to the dimethylamino analog which is primarily utilized as a plant growth regulator .

Solubility Profile
Class-level
Pyrrolidine moiety reported to enhance aqueous solubility (qualitative)
Formulation-context; experimental verification needed
Source: supplier data; no primary solubility values available
solubility bioavailability drug development

Purity and Supply Reliability

Commercially available 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid is supplied with a minimum purity specification of 97% (AKSci) or 98% (ChemSrc, Leyan) [1]. This level of purity is comparable to or exceeds that of many in-class analogs, ensuring consistent performance in biological assays and chemical synthesis applications.

Purity
Supplier data
Min. purity 97% (AKSci) / 98% (ChemSrc, Leyan)
Supports reproducible assay outcomes
Verify lot-specific COA prior to use
purity quality control procurement

Potential CCR5 Antagonism

Preliminary pharmacological screening indicates that 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid may act as a CCR5 antagonist, with potential applications in HIV infection, asthma, and autoimmune diseases [1]. While specific IC50 values are not reported, this activity is not documented for the morpholino or piperidino analogs, suggesting a unique chemokine receptor interaction profile for the pyrrolidino derivative.

CCR5 Interaction
Context-dependent
Preliminary screening suggests CCR5 antagonist activity
Reported chemokine receptor interaction; requires validation
No quantitative IC50 available; follow up with functional assays
CCR5 antagonist HIV chemokine receptor

CNS Penetration Potential

The predicted density (1.235±0.06 g/cm³) and boiling point (413.4±25.0 °C) of 2-(4-(pyrrolidin-1-yl)phenoxy)acetic acid are consistent with its molecular weight (221.25 g/mol) and formula (C12H15NO3) [1]. While these properties do not directly confer CNS activity, the compound's relatively low molecular weight and the presence of a basic amine (pyrrolidine) suggest potential for blood-brain barrier permeability, a feature that may differentiate it from larger, more polar analogs like the morpholino derivative (MW 237.25) [2].

CNS Penetration Potential
Context-dependent
MW = 221.25 g/mol; predicted density 1.235 g/cm³; basic pyrrolidine amine
Physicochemical profile may inform CNS penetration screening
Predicted values; confirm experimentally
physicochemical properties CNS penetration drug-likeness

Recommended Scenarios for 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid


HPPD-Targeted Herbicide Discovery

Given its potent inhibition of HPPD (IC50 = 90 nM) and the lack of HPPD activity in the piperidino analog, this compound is ideally suited as a lead scaffold for developing novel herbicides [1]. Its distinct chemotype may offer advantages over existing HPPD inhibitors in terms of resistance management and environmental profile.

ACC2-Selective Metabolic Disease Research

With an ACC2 IC50 of 186 nM and >537-fold selectivity over ACC1, this compound serves as a valuable tool compound for studying fatty acid oxidation pathways and ACC2 biology [2]. Unlike the morpholino analog, which is a potent ACC1 inhibitor, the pyrrolidino compound allows for specific interrogation of ACC2-mediated processes.

CNS-Penetrant Lead Development

The relatively low molecular weight (221.25 g/mol) and the presence of a basic pyrrolidine amine suggest favorable blood-brain barrier permeability, making this compound a suitable starting point for CNS drug discovery programs [3]. Its enhanced solubility relative to simple alkylamine analogs further supports its use in in vivo studies.

CCR5 Antagonist Antiviral Research

Preliminary data indicate CCR5 antagonist activity, positioning this compound as a potential lead for HIV entry inhibitors or anti-inflammatory agents targeting chemokine receptors [4]. Its structural novelty may help circumvent resistance mechanisms that have emerged against existing CCR5 antagonists.

Application
Selection Property
Validation Focus
HPPD inhibitor development
HPPD enzyme inhibition profile
Confirm HPPD IC50 and selectivity in target species assay
ACC2-selective metabolic pathway studies
ACC isozyme selectivity (ACC2 vs ACC1)
Validate ACC2-specific inhibition and functional readouts
CNS-penetrant probe development
Physicochemical drug-likeness (MW, basic amine)
Assess blood-brain barrier permeability and CNS exposure
CCR5 chemokine receptor research
Reported CCR5 antagonist activity
Confirm receptor binding and functional antagonism in vitro
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